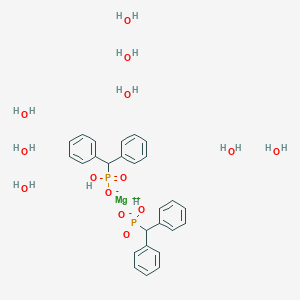
2,2-Difluoroetanol
Descripción general
Descripción
2,2-Difluoroethanol is a chemical compound with the molecular formula C2H4F2O. It is a colorless liquid characterized by its two fluorine atoms attached to the ethyl group. This compound is known for its use as a solvent and reagent in various chemical reactions. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Synthetic Routes and Reaction Conditions:
From 2,2-Dichloroethanol: One method involves reacting 2,2-dichloroethanol with potassium fluoride in a high-boiling ethylene glycol solvent.
From Ethylene Oxide and Hydrogen Fluoride: Another method involves the addition of ethylene oxide and hydrogen fluoride.
From 1-Chloro-2,2-Difluoroethane: This method involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent to give the corresponding 2,2-difluoroethyl formate or 2,2-difluoroethyl acetate, followed by transesterification in the presence of an alcohol and optionally a base.
Industrial Production Methods:
- The industrial production of 2,2-difluoroethanol typically involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid, followed by transesterification .
Types of Reactions:
Oxidation: 2,2-Difluoroethanol can undergo oxidation reactions to form difluoroacetaldehyde or difluoroacetic acid.
Reduction: It can be reduced to form difluoroethane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Copper iodide and 8-hydroxyquinoline in the presence of potassium tert-butoxide are used for arylated etherification.
Major Products Formed:
Oxidation: Difluoroacetaldehyde, difluoroacetic acid.
Reduction: Difluoroethane.
Substitution: Difluoroethyl aryl ethers.
Aplicaciones Científicas De Investigación
2,2-Difluoroethanol has wide applications in various fields:
Mecanismo De Acción
Target of Action
2,2-Difluoroethanol is primarily used as an intermediate in organic synthesis . It is also used as a pesticide and herbicide , suggesting that its targets could be specific enzymes or proteins in pests and weeds.
Mode of Action
As an organic solvent, it may interact with its targets by disrupting their normal function, leading to the death of pests or weeds .
Biochemical Pathways
One study suggests that it may undergo atmospheric degradation with cl atoms, indicating that it might participate in certain environmental chemical reactions .
Pharmacokinetics
It is known to be soluble in water, acid, ethanol, and ether , which suggests that it could be readily absorbed and distributed in biological systems
Result of Action
As a pesticide and herbicide, it is likely to cause the death of pests and weeds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoroethanol. For instance, its solubility in water suggests that it could be distributed in the environment through water systems . Moreover, it is known to undergo atmospheric degradation with Cl atoms , suggesting that atmospheric conditions could influence its stability and action.
Análisis Bioquímico
Biochemical Properties
It is known that 2,2-Difluoroethanol can readily form azeotropes with water during its preparation .
Molecular Mechanism
It is known that it has a molecular weight of 82.05 Da , which may influence its interactions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, 2,2-Difluoroethanol has been observed to form azeotropes with water . Specific information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable.
Comparación Con Compuestos Similares
2,2,2-Trifluoroethanol: Similar in structure but with three fluorine atoms instead of two.
2,2-Dichloroethanol: Similar in structure but with chlorine atoms instead of fluorine.
Uniqueness:
- 2,2-Difluoroethanol is unique due to its specific reactivity and applications in the synthesis of fluorinated compounds. Its two fluorine atoms provide distinct chemical properties that are valuable in various industrial and research applications .
Propiedades
IUPAC Name |
2,2-difluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2O/c3-2(4)1-5/h2,5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGSDFLJZPNWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189459 | |
| Record name | 2,2-Difluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-13-7 | |
| Record name | Difluoroethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Difluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoroethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)



![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)








